4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with the molecular formula C17H19NO3 This compound is of interest due to its unique structure, which includes an oxadiazole ring, a benzamide group, and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxy-substituted benzoic acid derivative under dehydrating conditions.
Coupling with benzamide: The oxadiazole intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving oxadiazole-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-methoxyphenyl)benzamide
- 4-ethoxy-N-(4-methylphenyl)benzamide
- 4-ethoxy-N-(4-ethoxyphenyl)benzamide
Uniqueness
4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring structure.
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-24-15-9-5-13(6-10-15)17-18(22-26-21-17)20-19(23)14-7-11-16(12-8-14)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22,23) |
InChI Key |
OHKRMHMCZCHLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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